Methyl 3-(dimethoxyphosphinoyl)propionate

Vue d'ensemble

Description

Methyl 3-(dimethoxyphosphinoyl)propionate is not directly mentioned in the provided papers. However, the papers discuss various methyl propionate derivatives, which are compounds with similar structural motifs and functionalities. These derivatives are of significant interest due to their applications in the synthesis of pharmaceuticals, functionalized polymers, adhesives, and as antioxidants .

Synthesis Analysis

The synthesis of methyl propionate derivatives involves various chemical reactions, often with the aim of introducing functional groups that confer desired properties to the molecules. For instance, the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an antioxidant, was improved by using KOH as a catalyst, which resulted in a higher yield of 95% compared to traditional methods . Another derivative, methyl 2-hydroxyimino-3-phenyl-propionate, was synthesized by nitrosation oximation of substituted malonic esters . Additionally, a green approach was used for the synthesis of 3,3-dimethoxy methyl propionate, involving palladium-catalyzed oxidation of methylacrylate .

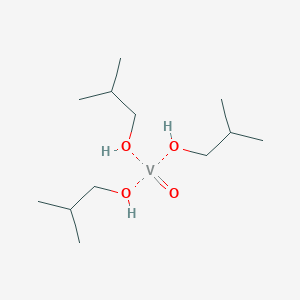

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined using X-ray crystallography, revealing its crystallization in the monoclinic class with specific cell parameters . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl propionate derivatives is influenced by the functional groups present in the molecule. The papers describe the use of these derivatives as precursors for further chemical transformations. For instance, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate serves as a raw material for the synthesis of novel antioxidants . The presence of functional groups like hydroxyl, ester, and protected aldehyde groups in these derivatives makes them versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields are reported for some of the synthesized compounds. The melting point of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate is reported to be between 63-65 °C, with a high average yield, indicating a successful synthesis process . The chemical properties, such as the presence of intermolecular hydrogen bonds and the ability to form hydrogen-bonded dimers, are also discussed, which can affect the compound's stability and solubility .

Applications De Recherche Scientifique

Application in Soil Biology and Fertility

- Field : Soil Biology and Fertility .

- Application Summary : Methyl 3-(4-hydroxyphenyl) propionate (MHPP), a compound similar to Methyl 3-(dimethoxyphosphinoyl)propionate, is used as a biological nitrification inhibitor in soil . It affects the gross N nitrification rate and the abundance and community composition of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) in two contrasting soils .

- Methods and Procedures : An aerobic 15 N microcosmic experiment was conducted to compare the inhibitory effects of MHPP at rates of 500 and 1000 mg kg −1 with the synthetic nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) at 1% of applied NH 4+ .

- Results : MHPP inhibited 18.3–55.5% of n_gross in the acidic soil and 14.1–20.2% in the calcareous soil . MHPP used at the high rate showed the same inhibition on n_gross as DMPP in the acidic soil but not in the calcareous soil .

Application in Plant Growth and Metabolism

- Field : Plant Growth and Metabolism .

- Application Summary : MHPP not only functions as a nitrification inhibitor in soil but also modulates plant growth and root system architecture (RSA) .

- Methods and Procedures : The effects of MHPP treatment on growth and secondary metabolite accumulation were investigated by integrating physiology, transcriptome, and metabolome analyses using perilla (Perilla frutescens), a type of medicinal and edible plant .

- Results : MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings . The differential expression of genes involved in carbon/nitrogen metabolism and secondary metabolism contributed to the MHPP-mediated plant growth .

Application in Organic Synthesis

- Field : Organic Synthesis .

- Application Summary : Methyl 3,3-dimethoxypropionate, a compound similar to Methyl 3-(dimethoxyphosphinoyl)propionate, can be synthesized via the oxidation of acrylic acid by oxygen in methanol over a PdCl2/CuCl2 catalyst . This compound is used to synthesize a variety of compounds, such as coumarins, spermine, loganin, wheat fungicide silthiofams, and 1-amino-pyrrole-3-carboxylic acid derivatives .

- Methods and Procedures : The reaction involves the esterification of acrylic acid in methanol as the first step, then methyl acrylate reacts with oxygen to form an intermediate aldehyde, which could react with methanol to form methyl 3,3-dimethoxypropionate .

- Results : An acrylic acid conversion of 95.2% with a methyl 3,3-dimethoxypropionate selectivity of 90.6% was obtained at 35 C and 5 atm .

Application in Chromatography

- Field : Chromatography .

- Application Summary : Methyl 3-(dimethoxyphosphinoyl)propionate can be separated on a Newcrom R1 HPLC column .

- Methods and Procedures : The compound is loaded onto the column and separated based on its interaction with the stationary phase of the column .

- Results : The compound can be effectively separated from other components in a mixture, allowing for its identification and quantification .

Application in Organic Synthesis

- Field : Organic Synthesis .

- Application Summary : Methyl 3,3-dimethoxypropionate, a compound similar to Methyl 3-(dimethoxyphosphinoyl)propionate, can be synthesized via the oxidation of acrylic acid by oxygen in methanol over a PdCl2/CuCl2 catalyst . This compound is used to synthesize a variety of compounds, such as coumarins, spermine, loganin, wheat fungicide silthiofams, and 1-amino-pyrrole-3-carboxylic acid derivatives .

- Methods and Procedures : The reaction involves the esterification of acrylic acid in methanol as the first step, then methyl acrylate reacts with oxygen to form an intermediate aldehyde, which could react with methanol to form methyl 3,3-dimethoxypropionate .

- Results : An acrylic acid conversion of 95.2% with a methyl 3,3-dimethoxypropionate selectivity of 90.6% was obtained at 35 C and 5 atm .

Application in Chromatography

- Field : Chromatography .

- Application Summary : Methyl 3-(dimethoxyphosphinoyl)propionate can be separated on a Newcrom R1 HPLC column .

- Methods and Procedures : The compound is loaded onto the column and separated based on its interaction with the stationary phase of the column .

- Results : The compound can be effectively separated from other components in a mixture, allowing for its identification and quantification .

Orientations Futures

While specific future directions for “Methyl 3-(dimethoxyphosphinoyl)propionate” are not mentioned in the search results, it’s worth noting that research in the field of phosphonates and their derivatives is ongoing, with potential applications in various areas such as medicine, agriculture, and materials science .

Propriétés

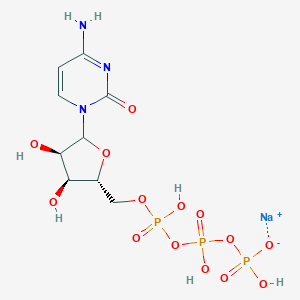

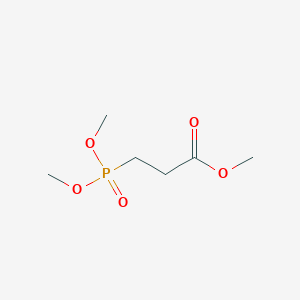

IUPAC Name |

methyl 3-dimethoxyphosphorylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O5P/c1-9-6(7)4-5-12(8,10-2)11-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCGXDQPWFCMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172043 | |

| Record name | Methyl 3-(dimethoxyphosphinoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(dimethoxyphosphinoyl)propionate | |

CAS RN |

18733-15-8 | |

| Record name | Methyl 3-(dimethoxyphosphinyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18733-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(dimethoxyphosphinoyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018733158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(dimethoxyphosphinoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(dimethoxyphosphinoyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(DIMETHOXYPHOSPHINOYL)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P77A23KM7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)